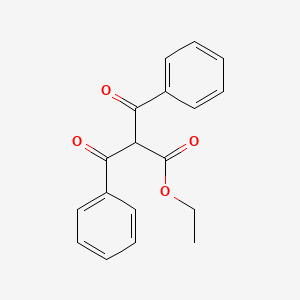
Ethyl 2-benzoyl-3-oxo-3-phenylpropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its ester functional group and is commonly used in organic synthesis and various industrial applications.
Preparation Methods
Ethyl 2-benzoyl-3-oxo-3-phenylpropionate can be synthesized through several methods:
Chemical Reactions Analysis
Ethyl 2-benzoyl-3-oxo-3-phenylpropionate undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions typically yield alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the carbonyl carbon.
Claisen Condensation: It reacts with malononitrile to form 2-cyano-5-phenyl-3,5-dioxopentanonitrile, which can further cyclize and couple with diazonium salts to yield azo derivatives.
Scientific Research Applications
Ethyl 2-benzoyl-3-oxo-3-phenylpropionate has diverse applications in scientific research:
Biology: It serves as an intermediate in the synthesis of various biologically active compounds.
Mechanism of Action
The mechanism of action of ethyl 2-benzoyl-3-oxo-3-phenylpropionate involves its interaction with various molecular targets. The compound’s ester and ketone functional groups allow it to participate in a range of chemical reactions, influencing biological pathways and molecular interactions. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in pharmaceutical research .
Comparison with Similar Compounds
Ethyl 2-benzoyl-3-oxo-3-phenylpropionate can be compared with other similar compounds:
Ethyl 3-oxo-3-phenylpropanoate: This compound shares a similar structure but differs in its functional groups and reactivity.
Benzoylacetic acid ethyl ester: Another closely related compound with similar applications in organic synthesis.
This compound stands out due to its unique combination of ester and ketone functionalities, making it a versatile intermediate in various chemical reactions and industrial applications.
Biological Activity
Ethyl 2-benzoyl-3-oxo-3-phenylpropionate, also known as ethyl benzoylacetate, is an organic compound categorized under alkyl-phenylketones. This compound has garnered interest in various biological and pharmacological studies due to its potential therapeutic applications. This article explores the biological activity of this compound by reviewing relevant literature, case studies, and experimental findings.
Chemical Formula: C₁₁H₁₂O₃
IUPAC Name: Ethyl 3-oxo-3-phenylpropanoate
Molecular Weight: 192.2112 g/mol
CAS Number: 94-02-0
Structure:
This compound exhibits biological activity primarily through its interaction with various cellular pathways. Studies have indicated that it can act as an inhibitor in specific enzymatic pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway.
- Inhibition of ERK Pathway:
- Research has shown that derivatives of this compound can effectively inhibit the extracellular signal-regulated kinase (ERK) pathway, which is crucial for cell proliferation and survival. Compounds related to this structure demonstrated significant inhibition rates, with some showing IC₅₀ values lower than established inhibitors like U0126 .
Biological Activity and Therapeutic Potential
This compound has been studied for its potential therapeutic applications in various fields:
Anticancer Activity
Several studies have investigated the anticancer properties of this compound and its derivatives:
- Cell Line Studies: In vitro assays using cancer cell lines have demonstrated that this compound exhibits cytotoxic effects, leading to reduced cell viability and increased apoptosis in treated cells .
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 25 | Induction of apoptosis |
| HeLa (Cervical) | 15 | ERK pathway inhibition |
| A549 (Lung) | 30 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Microbial Assays: this compound showed significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be in the range of 50–100 µg/mL .
Case Study: Inhibition of Tumor Growth
A notable case study involved the administration of this compound in a murine model of breast cancer. The treatment group exhibited a significant reduction in tumor size compared to the control group, attributed to the compound's ability to induce apoptosis and inhibit tumor angiogenesis .
Research Findings
- Pharmacokinetics:
- Toxicological Studies:
Properties
CAS No. |
4850-82-2 |
|---|---|
Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
ethyl 2-benzoyl-3-oxo-3-phenylpropanoate |
InChI |
InChI=1S/C18H16O4/c1-2-22-18(21)15(16(19)13-9-5-3-6-10-13)17(20)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 |
InChI Key |
JHWPTSCKSATEQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















